![molecular formula C22H37N3O3S B6042162 1-[1-[[3-(Cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidin-3-yl]-3-methylbutan-1-one](/img/structure/B6042162.png)
1-[1-[[3-(Cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidin-3-yl]-3-methylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-[[3-(Cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidin-3-yl]-3-methylbutan-1-one is a complex organic compound featuring an imidazole ring, a piperidine ring, and a butanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-[[3-(Cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidin-3-yl]-3-methylbutan-1-one typically involves multiple steps, starting with the preparation of the imidazole ring. Recent advances in the synthesis of imidazoles highlight the importance of regiocontrolled synthesis to achieve the desired substitution patterns . The cyclohexylmethyl group is introduced through alkylation reactions, while the piperidine ring is formed via cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-[1-[[3-(Cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidin-3-yl]-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学的研究の応用
1-[1-[[3-(Cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidin-3-yl]-3-methylbutan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays to study receptor-ligand interactions.
Medicine: Potential therapeutic applications include its use as a drug candidate for treating various diseases.
Industry: The compound can be used in the development of new materials and catalysts.
作用機序
The mechanism of action of 1-[1-[[3-(Cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidin-3-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets. The imidazole ring may bind to metal ions or enzymes, modulating their activity. The piperidine ring can interact with receptors in the central nervous system, influencing neurotransmission pathways.
類似化合物との比較
Similar Compounds
- 2-[(3R,4S)-3-{[5-(Cyclohexylmethyl)-1,2-oxazol-3-yl]methyl}-4-piperidinyl]-N-(3-pyridinylmethyl)acetamide
- 1-[(1S)-1′-(Cyclohexylmethyl)-7-methoxy-9-methyl-1,2,3,9-tetrahydrospiro[β-carboline-4,4′-piperidin]-1-yl]methanol
Uniqueness
1-[1-[[3-(Cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidin-3-yl]-3-methylbutan-1-one is unique due to its specific substitution pattern and the presence of both imidazole and piperidine rings. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
IUPAC Name |
1-[1-[[3-(cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidin-3-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37N3O3S/c1-17(2)12-21(26)19-10-7-11-24(15-19)16-20-13-23-22(29(3,27)28)25(20)14-18-8-5-4-6-9-18/h13,17-19H,4-12,14-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEUNAPSYCWMQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1CCCN(C1)CC2=CN=C(N2CC3CCCCC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
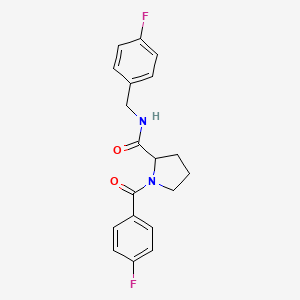
![N-(3-methoxyphenyl)-3-[1-(spiro[2.4]heptane-2-carbonyl)piperidin-4-yl]propanamide](/img/structure/B6042094.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N,5-dimethyl-2-thiophenecarboxamide](/img/structure/B6042099.png)
![3-[1-(3-Cyclobutyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-1-oxopropan-2-yl]-1,3-benzoxazol-2-one](/img/structure/B6042107.png)
![N-(5-chloro-2-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6042130.png)
![ethyl 1-{[(2,4-dimethoxyphenyl)amino]carbonyl}-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6042142.png)
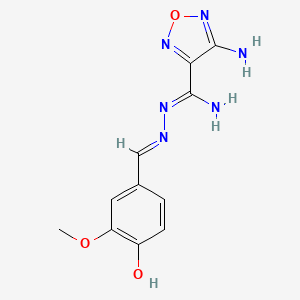
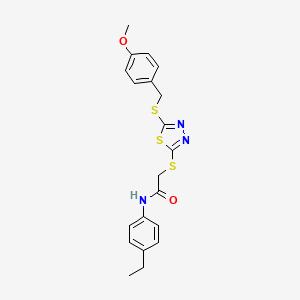
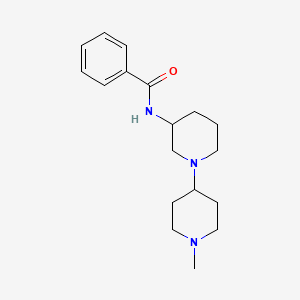
![N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B6042183.png)
![2-Methoxy-5-{[4-(4-methylphenyl)phthalazin-1-yl]amino}benzamide](/img/structure/B6042184.png)
![2-({1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B6042190.png)
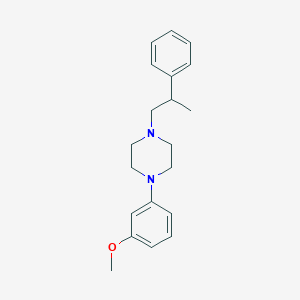
![2-chloro-4-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6042202.png)
